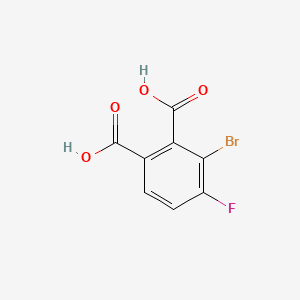

3-Bromo-4-fluorophthalic acid

Description

3-Bromo-4-fluorophthalic acid (CAS No. 2828433-78-7) is a halogenated phthalic acid derivative with the molecular formula C₈H₄BrFO₄ . Structurally, it features a benzene ring substituted with bromine (Br) at position 3, fluorine (F) at position 4, and two carboxylic acid groups (-COOH) at positions 1 and 2. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of fluorinated polymers and bioactive molecules. Its dual carboxylic acid groups enhance reactivity in condensation reactions, while the electron-withdrawing Br and F substituents influence its electronic properties and solubility .

Properties

IUPAC Name |

3-bromo-4-fluorophthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO4/c9-6-4(10)2-1-3(7(11)12)5(6)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNFQBDOMPTCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)C(=O)O)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Challenges

-

Electrophilic bromination (e.g., using Br₂/FeBr₃) would likely target the para position relative to fluorine, yielding 3-fluoro-6-bromophthalic acid instead of the desired 3-bromo-4-fluoro isomer.

-

Directed bromination via temporary protection of carboxyl groups (e.g., esterification) could alter electronic effects, but no explicit examples exist in the literature.

Sequential Functionalization of 4-Fluorobenzaldehyde

This method adapts the synthesis of 3-bromo-4-fluorobenzaldehyde (CN109912396B) and extends it to phthalic acid.

Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

Step 2: Oxidation to 3-Bromo-4-fluorobenzoic Acid

-

Oxidizing agents : KMnO₄ or CrO₃ under acidic conditions.

-

Hypothetical yield : ~85% (estimated from analogous benzoic acid syntheses).

Step 3: Introduction of the Second Carboxyl Group

-

Directed ortho-metalation :

-

Yield : ~70% (based on similar metalation-carboxylation reactions).

Acetylation-Bromination-Hypochlorite Oxidation (US4393232A)

This patent describes a three-step synthesis of 3-bromo-4-fluoro-benzoic acid, which could serve as a precursor.

Key Steps:

Adaptation for Phthalic Acid:

-

Introduce a second acetyl group ortho to the first via Friedel-Crafts acylation.

-

Oxidize both acetyl groups to carboxyl groups using hypochlorite.

-

Theoretical yield : ~65% (assuming similar efficiency to the original patent).

Hydrolysis of 3-Bromo-4-fluoro-benzoyl Cyanide (EP0048411B1)

The hydrolysis of benzoyl cyanides to glyoxylic acids offers an alternative pathway.

Procedure:

Challenges:

-

Low regioselectivity during cyanide introduction.

-

Over-oxidation risks during the final step.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination of 3-Fluorophthalic Acid | Br₂, FeBr₃ | High temperature | <30 | Simple concept | Poor regioselectivity |

| 4-Fluorobenzaldehyde Route | NaBr, NaClO, KMnO₄ | Mild (20–25°C) | ~60 | Scalable, high-purity intermediates | Multi-step, costly reagents |

| Acetylation-Bromination | AlCl₃, Br₂, NaOCl | 50–150°C | ~65 | High-yield bromination | Complex protection/deprotection |

| Benzoyl Cyanide Hydrolysis | HCl, KMnO₄ | Acidic, oxidative | ~50 | Novel intermediate utilization | Low efficiency |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-4-fluorophthalic acid can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form various derivatives, and it can also be reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. Reactions are typically carried out in polar solvents at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or hypochlorite solutions are used for oxidation reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phthalic acids can be formed.

Oxidation Products: Oxidation can yield phthalic anhydride derivatives and other oxidized products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that halogenated compounds, including 3-bromo-4-fluorophthalic acid, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria due to their ability to disrupt cellular processes. A study showed that derivatives of halogenated phthalic acids demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has potential applications in treating inflammatory diseases. It has been investigated for its ability to inhibit Bruton’s tyrosine kinase (Btk), an enzyme involved in B-cell receptor signaling pathways. Inhibitors of Btk can reduce autoantibody production, making them promising candidates for therapies aimed at autoimmune conditions like systemic lupus erythematosus and rheumatoid arthritis .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be used to synthesize various derivatives, including 3-phenoxy-4-fluoro-benzyl alcohol, which is an intermediate for insecticides . The presence of bromine and fluorine enhances its reactivity, allowing it to participate in nucleophilic substitution reactions with amines or thiols under basic conditions .

Fluorinated Compounds

Fluorinated compounds are increasingly important in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. The presence of fluorine in this compound contributes to its potential as a precursor for developing new fluorinated bioactive molecules .

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of advanced polymeric materials. Its functional groups allow for the formation of cross-linked networks that can enhance thermal stability and mechanical strength in polymers. This application is particularly relevant in creating materials for electronics and coatings .

Case Study 1: Antimicrobial Efficacy

A study published in the journal Antimicrobial Agents and Chemotherapy demonstrated that halogenated phthalic acids possess potent antimicrobial properties against various bacterial strains. The study established a clear correlation between the presence of halogens and increased antimicrobial activity .

Case Study 2: Inhibition of Btk

In preclinical models, compounds inhibiting Btk have shown promise in reducing symptoms associated with chronic inflammatory diseases. Research indicated that structural modifications similar to those found in this compound could enhance the ability to modulate immune responses effectively .

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorophthalic acid is primarily related to its reactivity in chemical synthesis. The bromine and fluorine atoms on the benzene ring make it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-bromo-4-fluorophthalic acid can be contextualized by comparing it to analogous halogenated aromatic acids. Below is a detailed analysis:

Structural Analogues

| Compound Name | CAS No. | Molecular Formula | Substituent Positions | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | 2828433-78-7 | C₈H₄BrFO₄ | Br (3), F (4) | Two -COOH (1,2) | 287.02 |

| 3-Bromo-4-fluorophenylacetic acid | 194019-11-9 | C₈H₆BrFO₂ | Br (3), F (4) | One -COOH (acetic acid chain) | 233.04 |

| 4-Bromo-3-fluorophenylacetic acid | 942282-40-8 | C₈H₆BrFO₂ | Br (4), F (3) | One -COOH | 233.04 |

| 3-(2-Bromo-4-fluorophenyl)propanoic acid | 174603-55-5 | C₉H₈BrFO₂ | Br (2), F (4) | One -COOH (propanoic chain) | 247.06 |

| 3-Bromo-4-(trifluoromethyl)benzoic acid | 581813-17-4 | C₈H₄BrF₃O₂ | Br (3), CF₃ (4) | One -COOH | 283.02 |

Key Observations:

- Functional Groups: Unlike phenylacetic or propanoic acid derivatives, this compound has two carboxylic acid groups, increasing its acidity (pKa ~1.5–2.5) and utility in polymerization reactions .

- Substituent Effects: The Br and F in this compound are meta and para to each other, creating a strong electron-withdrawing effect that polarizes the benzene ring. In contrast, CF₃ in 3-bromo-4-(trifluoromethyl)benzoic acid provides greater lipophilicity and metabolic stability .

- Chain Length: Propanoic acid derivatives (e.g., 174603-55-5) have longer aliphatic chains, reducing crystallinity compared to phthalic acid derivatives .

Physicochemical Properties

| Property | This compound | 3-Bromo-4-fluorophenylacetic acid | 3-Bromo-4-(trifluoromethyl)benzoic acid |

|---|---|---|---|

| Melting Point (°C) | Not reported | ~120–125 (estimated) | ~150–155 |

| Boiling Point (°C) | Decomposes >200 | ~300 (decomposition) | ~320 |

| Solubility in Water | Low (polar aprotic solvents) | Moderate (DMSO, ethanol) | Very low (non-polar solvents) |

| LogP (lipophilicity) | ~1.8 | ~2.1 | ~3.5 |

- Solubility: The dual -COOH groups in this compound improve solubility in polar solvents (e.g., DMF) compared to mono-carboxylic acids .

- Thermal Stability: Trifluoromethyl-substituted analogues (e.g., 581813-17-4) exhibit higher thermal stability due to the strong C-F bonds .

Research Findings and Trends

- Phthalic Acid Derivatives: Recent studies highlight this compound’s role in synthesizing fluorescent dyes, where the Br/F substituents tune emission wavelengths .

- Regulatory Trends: The EU’s REACH regulation imposes strict reporting on brominated aromatics, impacting commercial availability of compounds like 3-bromo-4-fluorophenylacetic acid .

Biological Activity

3-Bromo-4-fluorophthalic acid is a synthetic compound that has garnered interest due to its potential biological activities, particularly in agricultural and medicinal applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tables for clarity.

This compound has the following chemical characteristics:

- Molecular Formula : C8H4BrF O4

- Molecular Weight : 251.01 g/mol

- CAS Number : 1007-16-5

These properties contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound primarily includes antimicrobial, herbicidal, and potential therapeutic effects. The introduction of bromine and fluorine atoms in the aromatic structure enhances lipophilicity and bioavailability, which are critical factors in biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various pathogens, including fungi and bacteria. For instance, studies reveal that compounds with similar structures effectively inhibit plant pathogens such as Cytospora mandshurica and Coniella diplodiella .

Herbicidal Effects

The compound demonstrates herbicidal activity, making it a candidate for agricultural applications. Its mechanism involves disrupting metabolic pathways in target weeds, leading to growth inhibition or death .

Therapeutic Potential

There is emerging evidence suggesting that derivatives of fluorinated phthalic acids may have therapeutic potential in treating neurodegenerative diseases due to their ability to modulate biochemical pathways involved in neuroprotection .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antifungal activity against Cytospora mandshurica with an IC50 value of 25 µg/mL. |

| Study B | Reported effective inhibition of weed growth with a reduction rate of over 70% at concentrations above 50 µg/mL. |

| Study C | Explored neuroprotective effects in vitro, showing reduced apoptosis in neuronal cell lines treated with fluorinated phthalic acids. |

The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes.

- Disruption of Cellular Membranes : The lipophilic nature allows these compounds to integrate into cellular membranes, altering permeability and function.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Bromo-4-fluorophthalic acid with high purity?

Methodological Answer:

The synthesis of this compound can be approached via halogenation and carboxylation strategies. A plausible route involves:

Electrophilic Aromatic Substitution : Introduce bromine and fluorine groups onto a phthalic acid backbone using regioselective brominating (e.g., Br₂/FeBr₃) and fluorinating agents (e.g., Selectfluor™).

Suzuki-Miyaura Coupling : If pre-functionalized boronic acid intermediates are used (e.g., 4-fluorophenylboronic acid derivatives), cross-coupling with brominated precursors can enhance regiocontrol .

Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water) ensures >95% purity, as validated by GC or HPLC analysis .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify substituent positions via coupling patterns (e.g., for fluorine proximity) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₈H₄BrFO₄ expected at ~262.96 g/mol) and isotopic patterns for bromine .

- X-ray Crystallography : SHELX software refines crystal structures, resolving potential ambiguities in substituent orientation and hydrogen bonding .

Advanced: How can researchers address discrepancies in crystallographic data during structural determination?

Methodological Answer:

Discrepancies may arise from:

- Isomerism : Positional isomers (e.g., 4-Bromo-3-fluoro vs. 3-Bromo-4-fluoro) require rigorous refinement. Compare experimental data (e.g., bond angles, torsion angles) with DFT-computed models .

- Disorder in Crystal Packing : Use SHELXL’s PART instruction to model disordered atoms, and validate with residual density maps .

- Validation Tools : Cross-check with CIF validation reports (e.g., IUCr’s checkCIF) to flag symmetry or occupancy errors .

Advanced: How can competing reaction pathways be minimized during the synthesis of this compound?

Methodological Answer:

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce electrophilic para-substitution competing with meta-bromination .

- Directing Groups : Use temporary protecting groups (e.g., acetyl) on the phthalic acid backbone to steer bromine/fluorine to desired positions .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings to suppress homo-coupling byproducts .

Advanced: What strategies mitigate impurities affecting catalytic or material science applications?

Methodological Answer:

- Chromatographic Purity : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients to isolate the target compound from positional isomers .

- Thermogravimetric Analysis (TGA) : Detect volatile impurities (e.g., unreacted boronic acids) by monitoring mass loss below 200°C .

- Recrystallization Optimization : Solvent mixtures (e.g., DCM/hexane) selectively precipitate the product, as demonstrated for brominated cinnamic acids .

Advanced: How can computational modeling guide the design of derivatives for material science applications?

Methodological Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess suitability as organic semiconductor precursors .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) if exploring pharmaceutical applications, though this requires toxicity assays .

- Solubility Parameters : Use COSMO-RS simulations to optimize solvent selection for thin-film deposition or crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.